molecular formula C24H23N5O2S B2873775 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide CAS No. 1428355-58-1

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide

Cat. No.: B2873775
CAS No.: 1428355-58-1
M. Wt: 445.54
InChI Key: NVLRGKMQTCMNLL-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperazine, which is a class of chemical compounds containing a phenyl group attached to a piperazine ring . Phenylpiperazine derivatives are known for their diverse pharmacological activities.


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease (AD) .

Scientific Research Applications

Fluorescent Probe Technique

Naphthalene derivatives like N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide have been used as fluorescent probes. A study utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide for measuring the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method offers a sensitive and rapid way to determine binding nature and mechanisms, indicating potential applications in pharmaceutical and biochemical research (Jun et al., 1971).

Membrane and Polymer Research

Sulfonated naphthalene-based compounds are valuable in membrane technology. For example, they have been used in the preparation of flexible pyrolytic membranes for gas separation. These membranes exhibit characteristics of both polymer and carbon molecular sieve membranes, showcasing potential in industrial separation processes (Islam et al., 2005).

Anticancer Activity

Compounds like 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against various human cancer cell lines. These derivatives, including naphthalene sulfonamide compounds, induce apoptosis and cell cycle arrest, highlighting their potential as cancer therapeutic agents (Ravichandiran et al., 2019).

Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their use in fuel cells. These materials exhibit properties like water sorption, proton conductivity, and methanol permeability, making them suitable for proton-exchange-membrane fuel cells (Einsla et al., 2005).

Magnetic Anisotropy Studies

Sulfonamide complexes of cobalt(ii) have been investigated for their magnetic properties. The study found that magnetic anisotropy is correlated with the coordination geometry of the complexes, which can have implications in material science and magnetic application studies (Wu et al., 2019).

Enzyme Inhibition Research

Isoquinolinesulfonamides, a category similar to the chemical , have been identified as potent inhibitors of various protein kinases. These compounds, through their inhibition activity, are significant for studying cellular mechanisms and potential therapeutic interventions (Hidaka et al., 1984).

Future Directions

While the future directions for this specific compound are not available, similar compounds have shown promise in the treatment of Alzheimer’s disease, suggesting potential areas of future research .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c30-32(31,23-11-10-19-6-4-5-7-20(19)16-23)27-21-17-25-24(26-18-21)29-14-12-28(13-15-29)22-8-2-1-3-9-22/h1-11,16-18,27H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRGKMQTCMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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